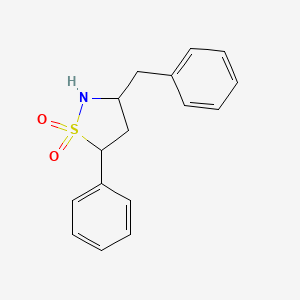
3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms This particular compound is characterized by the presence of benzyl and phenyl groups attached to the thiazolidine ring, along with a dioxide functional group
Mechanism of Action
Target of Action
Thiazolidine derivatives, which include 3-benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have applications in various biological targets .
Mode of Action
Thiazolidine motifs, which include this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They interact with their targets, leading to changes that result in their varied biological properties .
Biochemical Pathways
Thiazolidine derivatives, including this compound, have been found to exhibit diverse biological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives, which include this compound .
Result of Action
Thiazolidine derivatives, including this compound, have been found to exhibit diverse biological properties, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The synthesis of thiazolidine derivatives, including this compound, often involves green chemistry, which may have implications for their action environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide typically involves the reaction of appropriate benzyl and phenyl derivatives with thiazolidine precursors. One common method involves the use of β-cyclodextrin-SO3H as a catalyst in water, providing a greener and more efficient pathway . This method offers advantages such as low toxicity, high yield, and easy isolation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous biopolymer-based solid acid catalysts, like β-cyclodextrin-SO3H, can be advantageous due to their reusability and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar structural features but different functional groups.
5-Benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione: A derivative with additional benzylidene and chromenyl groups.
N-acylated 2-amino-5-benzyl-1,3-thiazoles: Compounds with similar thiazole rings but different substituents.
Uniqueness
3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide is unique due to its specific combination of benzyl, phenyl, and dioxide groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form stable complexes with biomolecules makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-20(19)16(14-9-5-2-6-10-14)12-15(17-20)11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWYVUXFCPWNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NS(=O)(=O)C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2589242.png)
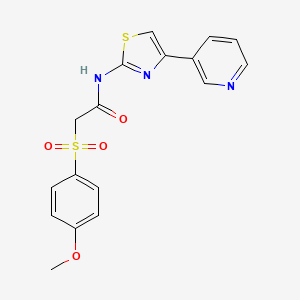

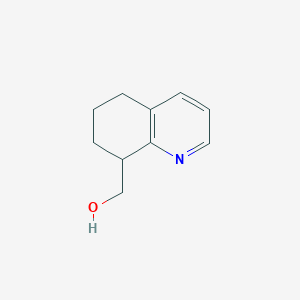
![2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2589251.png)
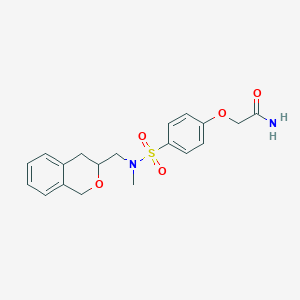
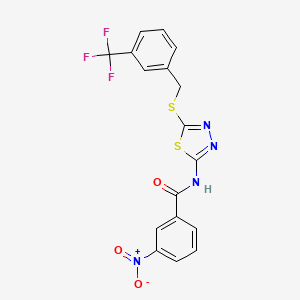
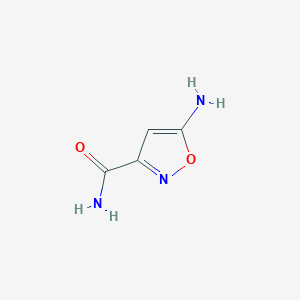

![2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2589261.png)
![2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID](/img/structure/B2589262.png)
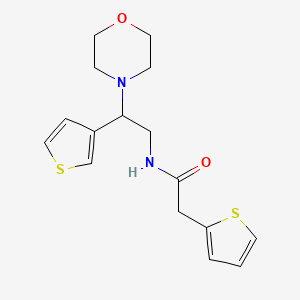
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2589264.png)
![3-[methyl(phenyl)sulfamoyl]-N-(3-methylphenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2589265.png)
